(2R)-2-Azaniumyl-3-(1-methylindol-3-yl)propanoate
(2R)-2-Azaniumyl-3-(1-methylindol-3-yl)propanoate
Indoximod is a methylated tryptophan with immune checkpoint inhibitory activity. Indoximod inhibits the enzyme indoleamine 2,3-dioxygenase (IDO), which degrades the essential amino acid tryptophan, and may increase or maintain tryptophan levels important to T cell function. Tryptophan depletion is associated with immunosuppression involving T cell arrest and anergy.
Indoximod has been used in trials studying the treatment of Glioma, Melanoma, Ependymoma, Gliosarcoma, and Lung Cancer, among others.
Indoximod has been used in trials studying the treatment of Glioma, Melanoma, Ependymoma, Gliosarcoma, and Lung Cancer, among others.
Brand Name:
Vulcanchem
CAS No.:
110117-83-4
VCID:
VC0548888
InChI:
InChI=1S/C12H14N2O2/c1-14-7-8(6-10(13)12(15)16)9-4-2-3-5-11(9)14/h2-5,7,10H,6,13H2,1H3,(H,15,16)/t10-/m1/s1
SMILES:
CN1C=C(C2=CC=CC=C21)CC(C(=O)O)N
Molecular Formula:
C12H14N2O2
Molecular Weight:
218.25 g/mol
(2R)-2-Azaniumyl-3-(1-methylindol-3-yl)propanoate
CAS No.: 110117-83-4
Inhibitors
VCID: VC0548888
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 110117-83-4 |
---|---|
Product Name | (2R)-2-Azaniumyl-3-(1-methylindol-3-yl)propanoate |
Molecular Formula | C12H14N2O2 |
Molecular Weight | 218.25 g/mol |
IUPAC Name | (2R)-2-amino-3-(1-methylindol-3-yl)propanoic acid |
Standard InChI | InChI=1S/C12H14N2O2/c1-14-7-8(6-10(13)12(15)16)9-4-2-3-5-11(9)14/h2-5,7,10H,6,13H2,1H3,(H,15,16)/t10-/m1/s1 |
Standard InChIKey | ZADWXFSZEAPBJS-SNVBAGLBSA-N |
Isomeric SMILES | CN1C=C(C2=CC=CC=C21)C[C@H](C(=O)[O-])[NH3+] |
SMILES | CN1C=C(C2=CC=CC=C21)CC(C(=O)O)N |
Canonical SMILES | CN1C=C(C2=CC=CC=C21)CC(C(=O)[O-])[NH3+] |
Appearance | White to off-white solid powder |
Description | Indoximod is a methylated tryptophan with immune checkpoint inhibitory activity. Indoximod inhibits the enzyme indoleamine 2,3-dioxygenase (IDO), which degrades the essential amino acid tryptophan, and may increase or maintain tryptophan levels important to T cell function. Tryptophan depletion is associated with immunosuppression involving T cell arrest and anergy. Indoximod has been used in trials studying the treatment of Glioma, Melanoma, Ependymoma, Gliosarcoma, and Lung Cancer, among others. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Indoximod; NLG8189; NLG 8189; NLG-8189; D1MT; 1-methyl-D-tryptophan. |
Reference | 1: Yim HS, Choi KM, Kim B, Jung ID, Park YM, Kang YK, Lee MG. Effect of 1-methyl-D-tryptophan and adoptive transfer of dendritic cells on polymicrobial sepsis induced by cecal content injection. Microbiol Immunol. 2013 Sep;57(9):633-9. doi: 10.1111/1348-0421.12081. PubMed PMID: 23841524. 2: Opitz CA, Litzenburger UM, Opitz U, Sahm F, Ochs K, Lutz C, Wick W, Platten M. The indoleamine-2,3-dioxygenase (IDO) inhibitor 1-methyl-D-tryptophan upregulates IDO1 in human cancer cells. PLoS One. 2011;6(5):e19823. doi: 10.1371/journal.pone.0019823. Epub 2011 May 20. PubMed PMID: 21625531; PubMed Central PMCID: PMC3098827. 3: Vasil'eva ED, Nikolin VP, Popova NA, Lushnikova EL, Kaledin VI. Inhibitor of indoleamine-2,3-dioxygenase 1-methyl-D-tryptophan can stimulate the growth of immunogenic tumors. Bull Exp Biol Med. 2010 Oct;149(5):625-7. PubMed PMID: 21165403. 4: Jia L, Schweikart K, Tomaszewski J, Page JG, Noker PE, Buhrow SA, Reid JM, Ames MM, Munn DH. Toxicology and pharmacokinetics of 1-methyl-d-tryptophan: absence of toxicity due to saturating absorption. Food Chem Toxicol. 2008 Jan;46(1):203-11. Epub 2007 Aug 10. PubMed PMID: 17868966; PubMed Central PMCID: PMC2744343. |
PubChem Compound | 405012 |
Last Modified | Nov 11 2021 |
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